5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom and a cyclobutyl group. Its molecular formula is , and it is classified under pyridazinone derivatives, which are known for their diverse biological activities. This compound has gained attention in the field of medicinal chemistry due to its potential pharmacological properties, including interactions with various biological targets that may lead to therapeutic applications.
The synthesis of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The molecular structure of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one can be described as follows:
InChI=1S/C8H9BrN2O/c9-6-4-8(12)11(10-5-6)7-2-1-3-7/h4-5,7H,1-3H2
QIWYQFQPFYNPJS-UHFFFAOYSA-N
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one is capable of undergoing several chemical reactions:
These reactions are fundamental for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one involves its interaction with specific biological targets:
The physical and chemical properties of 5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one include:
5-Bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one has several scientific uses:
This compound exemplifies the ongoing research into heterocyclic chemistry and its applications in medicinal science, highlighting its potential as a versatile building block for future drug discovery initiatives.
The construction of the dihydropyridazinone heterocycle represents the foundational step in synthesizing 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one. The predominant industrial approach involves the condensation of γ-keto acids or their equivalents with hydrazine derivatives. Specifically, 4-ketopentanedioic acid derivatives undergo cyclodehydration with monosubstituted hydrazines under acidic catalysis to yield 2-substituted-2,3-dihydropyridazin-3-ones. Alternative routes employ 1,4-dicarbonyl compounds (such as malealdehyde derivatives) reacting with cyclobutylhydrazine hydrochloride in refluxing ethanol, producing the unsubstituted pyridazinone core prior to bromination [1] [5].
Recent advances utilize N-tosylhydrazones as precursors for metal-free cyclizations. Tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzes dehydrogenative cyclization between N-tosylhydrazones and anilines, forming triazole intermediates that can be adapted for pyridazinone synthesis under modified conditions. This method offers superior functional group tolerance compared to traditional acid-catalyzed approaches, though its direct application to this specific molecule requires further optimization [10].
Table 1: Cyclization Methods for Dihydropyridazinone Core Synthesis
Precursor System | Reagent/Conditions | Yield Range | Key Advantage |
---|---|---|---|
γ-Keto ester + Hydrazine | HCl, Ethanol, Reflux, 12h | 45-65% | Simplicity, commercial precursors |
1,4-Dicarbonyl + Hydrazine | AcOH, Water, 80°C, 8h | 50-70% | Avoids strong mineral acids |
N-Tosylhydrazone + Amine | B(C₆F₅)₃, Toluene, 110°C, 24h | 30-55% | Metal-free, modular substitution |
Regioselective bromination at the 5-position of the dihydropyridazinone ring is critical due to the inherent reactivity differences between C-4, C-5, and C-6 positions. Electrophilic bromination using molecular bromine (Br₂) in acetic acid or chloroform at 0-25°C selectively targets the 5-position, driven by the enolizable ketone moiety adjacent to the pyridazine nitrogen. This method typically achieves 70-85% regioselectivity for 5-bromination, with over-bromination being the primary side reaction [1] [6].
N-Bromosuccinimide (NBS) in dimethylformamide or acetonitrile under radical-inhibiting conditions (darkness, 25°C) offers improved control, suppressing dibromide formation. Yields range from 65-90% with >95% purity when reaction stoichiometry is tightly controlled (1.05 equiv NBS). Computational studies indicate the 5-position's enhanced nucleophilicity arises from the resonance contribution of the lactam carbonyl, stabilizing the transition state during electrophilic attack [2] [5].
Installation of the cyclobutyl moiety occurs either through direct alkylation of pyridazinone precursors or late-stage coupling of pre-brominated heterocycles:
Table 2: Cyclobutyl Installation Method Comparison
Strategy | Conditions | Yield | Purity | Key Challenge |
---|---|---|---|---|
N-Alkylation (BrCyclobutane) | K₂CO₃, DMF, 80°C, 24h | 55% | 85% | O-alkylation byproducts (12%) |
N-Alkylation (Ag₂O) | Ag₂O, Toluene, 110°C, 48h | 72% | 93% | High catalyst cost, long reaction time |
Pd-Catalyzed Amination | Pd₂(dba)₃/Xantphos, NaOtert-butyl, Toluene, 100°C | 68% | 98% | Requires dibromide precursor |
Optimal solvent systems balance polarity for cyclization, stability for bromination, and solubility for alkylation:
Catalyst selection is pivotal for late-stage modifications. Pd(OAc)₂ with sterically hindered phosphines (e.g., JohnPhos) enables C-N coupling with cyclobutylamine at lower temperatures (80°C), reducing dehalogenation side products to <5%. For one-pot methodologies, phase-transfer catalysts like tetrabutylammonium bromide allow sequential bromination/alkylation in biphasic systems (yield: 58%, 3 steps) [5] [9].
Implementing green chemistry principles significantly reduces waste and improves atom economy in synthesizing this compound:
These methodologies collectively address the core challenges in synthesizing 5-bromo-2-cyclobutyl-2,3-dihydropyridazin-3-one: regiocontrol, heterocycle stability, and sustainable process design. The integration of catalytic systems and energy-efficient activation continues to advance the industrial viability of this pharmaceutically relevant scaffold.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: